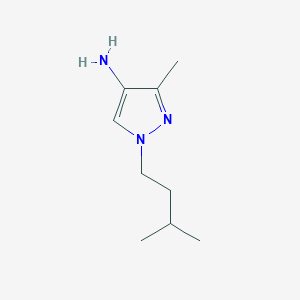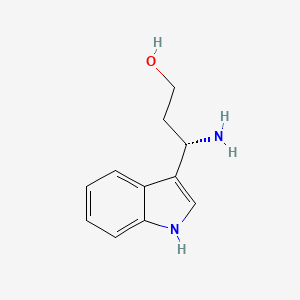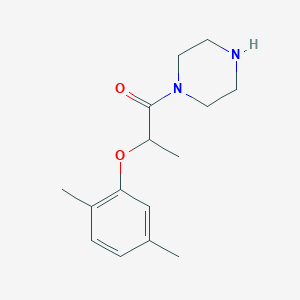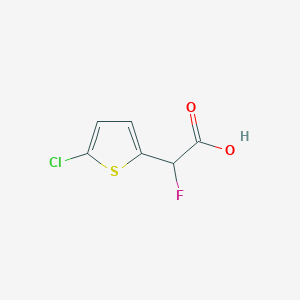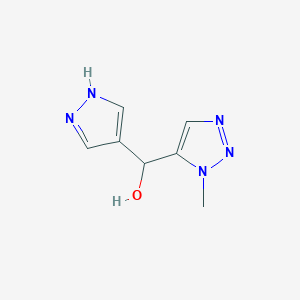![molecular formula C9H9N3O2 B13072995 6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate alkyne. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrimidine derivative is reacted with but-3-yn-2-ylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrimidine derivatives, while reduction of the carboxylic acid group can produce pyrimidine alcohols or aldehydes.
科学研究应用
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
作用机制
The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary, but often include key enzymes or receptors involved in disease processes.
相似化合物的比较
Similar Compounds
6-Amino-4-pyrimidinecarboxylic acid: Similar structure but lacks the alkyne group.
4-Amino-2-pyrimidinecarboxylic acid: Similar structure but with different positioning of functional groups.
2-Amino-6-methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of an alkyne.
Uniqueness
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical reactivity and potential for forming complex molecular structures
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
6-(but-3-yn-2-ylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-6(2)12-8-4-7(9(13)14)10-5-11-8/h1,4-6H,2H3,(H,13,14)(H,10,11,12) |
InChI 键 |
OOUNOXKYWYRULG-UHFFFAOYSA-N |
规范 SMILES |
CC(C#C)NC1=NC=NC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



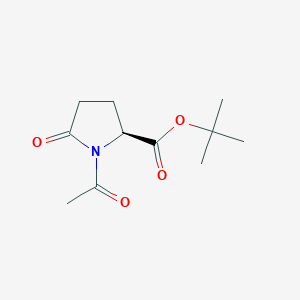
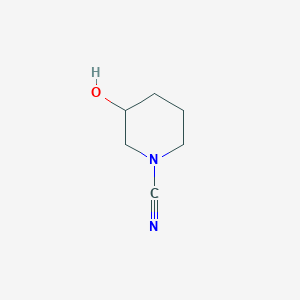
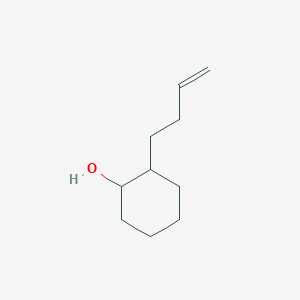
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
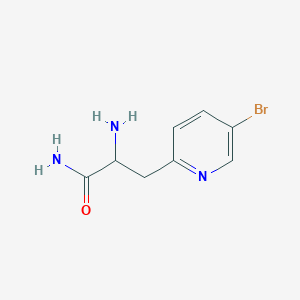
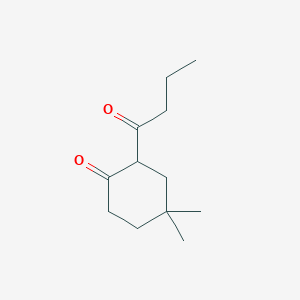
amine](/img/structure/B13072959.png)
